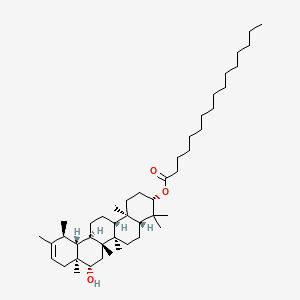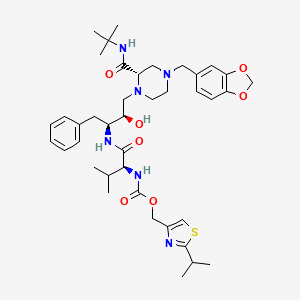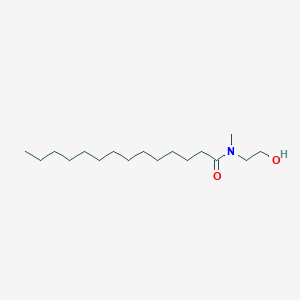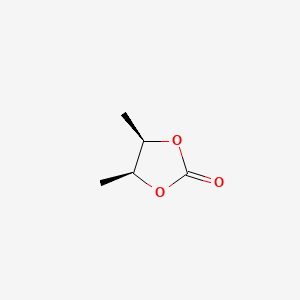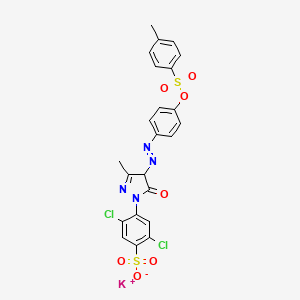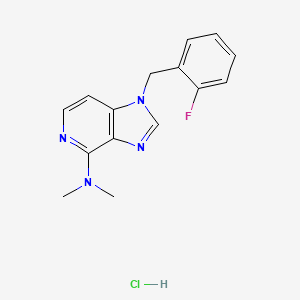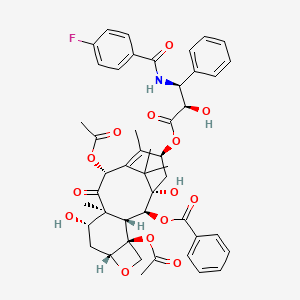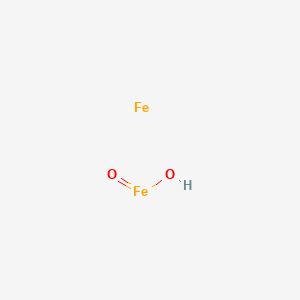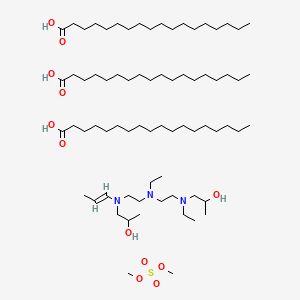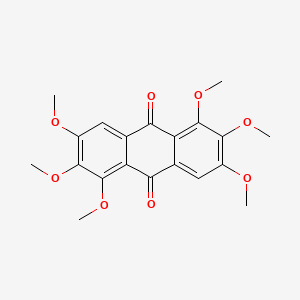
Rufigallol hexamethyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rufigallol hexamethyl ether has the molecular formula C20H20O8 and a molecular weight of 388.37 g/mol . This compound is characterized by its yellow needle-like crystals and a melting point of 240°C . It is practically insoluble in water but freely soluble in acetone and slightly soluble in alcohol and ether .
準備方法
Synthetic Routes and Reaction Conditions
Rufigallol hexamethyl ether can be synthesized through the methylation of rufigallol. The process involves the reaction of rufigallol with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization from an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.
化学反応の分析
Types of Reactions
Rufigallol hexamethyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its hydroxyanthraquinone form.
Substitution: The ether groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could regenerate the hydroxyanthraquinone form. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Rufigallol hexamethyl ether has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the development of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism by which rufigallol hexamethyl ether exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to interfere with the cell membrane integrity of microorganisms. In cancer research, it may act by inhibiting specific enzymes or signaling pathways critical for cancer cell proliferation and survival.
類似化合物との比較
Rufigallol hexamethyl ether can be compared with other similar compounds such as:
Rufigallol: The parent compound, which has six hydroxyl groups instead of methyl ethers.
Hexahydroxyanthraquinone: Another derivative with different substitution patterns.
Octahydroxyanthraquinone: A compound with eight hydroxyl groups, offering different chemical properties.
This compound is unique due to its specific substitution pattern, which imparts distinct solubility, reactivity, and biological activity profiles compared to its analogs.
特性
CAS番号 |
6155-49-3 |
|---|---|
分子式 |
C20H20O8 |
分子量 |
388.4 g/mol |
IUPAC名 |
1,2,3,5,6,7-hexamethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H20O8/c1-23-11-7-9-13(19(27-5)17(11)25-3)16(22)10-8-12(24-2)18(26-4)20(28-6)14(10)15(9)21/h7-8H,1-6H3 |
InChIキー |
HUWWGCFJAFAAHJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C2C(=C1)C(=O)C3=C(C(=C(C=C3C2=O)OC)OC)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




